molecular formula C10H25NO B3055325 Ammonium, triethylbutyl-, hydroxide CAS No. 63957-40-4

Ammonium, triethylbutyl-, hydroxide

Cat. No.: B3055325
CAS No.: 63957-40-4
M. Wt: 175.31 g/mol
InChI Key: YFBDGNHKARUTDC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, triethylbutyl-, hydroxide is a quaternary ammonium compound. It is a colorless liquid with a characteristic pungent smell and is lighter than water, with a density of about 0.91 g/cm³. This compound acts as a weak base in aqueous solutions and readily donates unshared electron pairs, acting as a Lewis base.

Preparation Methods

The synthesis of Ammonium, triethylbutyl-, hydroxide involves phase-transfer catalytic reactions. One common method includes blending potassium hydroxide and methanol, adding the mixture into a solution of tetrabutyl ammonium bromide and methanol, filtering, and precipitating under reduced pressure. After heating and refluxing, the solution is cooled and crystallized to obtain the finished product . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Ammonium, triethylbutyl-, hydroxide undergoes several types of chemical reactions:

    Acid-Base Reactions: It can accept a proton from water to form substituted ammonium ions and hydroxide ions.

    Salt Formation: It reacts with acids to form salts that are soluble in water.

    Complex Formation: It forms complex compounds with metal ions in solution, which is useful in various chemical syntheses and processes.

Scientific Research Applications

Ammonium, triethylbutyl-, hydroxide is widely used in scientific research and industrial applications:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a strong base in various chemical reactions.

    Biology: It is employed in the preparation of alkaline anion exchange membranes for improved hydroxide conductivity.

    Industry: It is used in the development of alkaline anion exchange membranes (AAEMs) for improved hydroxide conductivity.

Mechanism of Action

As a quaternary ammonium compound, Ammonium, triethylbutyl-, hydroxide behaves chemically like the ions of the alkali metals, particularly potassium ion. It can accept protons from acids and donate electrons to acids. It also forms complex compounds with metal ions in solution, which is useful in various chemical syntheses and processes.

Comparison with Similar Compounds

Ammonium, triethylbutyl-, hydroxide is similar to other quaternary ammonium compounds such as:

    Tetrabutylammonium hydroxide: Both compounds act as strong bases and phase-transfer catalysts.

    Tetraethylammonium hydroxide: Similar in structure and function, but with different alkyl chain lengths.

The uniqueness of this compound lies in its specific alkyl chain configuration, which can influence its reactivity and solubility properties compared to other quaternary ammonium compounds.

Properties

IUPAC Name

butyl(triethyl)azanium;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N.H2O/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H2/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBDGNHKARUTDC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CC)(CC)CC.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213797
Record name Ammonium, triethylbutyl-, hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63957-40-4
Record name Ammonium, triethylbutyl-, hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium, triethylbutyl-, hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium, triethylbutyl-, hydroxide
Reactant of Route 2
Reactant of Route 2
Ammonium, triethylbutyl-, hydroxide
Reactant of Route 3
Reactant of Route 3
Ammonium, triethylbutyl-, hydroxide
Reactant of Route 4
Reactant of Route 4
Ammonium, triethylbutyl-, hydroxide
Reactant of Route 5
Ammonium, triethylbutyl-, hydroxide
Reactant of Route 6
Ammonium, triethylbutyl-, hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.